ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 5th position, and an ethyl ester group at the 2nd position of the pyrrole ring
Mechanism of Action
Pyrrole Derivatives
Pyrrole derivatives are a significant class of heterocyclic compounds. They are found in many natural products and drugs, and they play a crucial role in cell biology . The indole nucleus, a type of pyrrole derivative, has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Biological Activities
Pyrrole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities have sparked interest among researchers to synthesize a variety of pyrrole derivatives.
Synthesis
The synthesis of pyrrole derivatives often involves the use of a catalytic complex and an alkali metal base, enabling a virtually salt-free and straightforward bimolecular assembly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-nitroacetophenone and ethyl acetoacetate.
Formation of Pyrrole Ring: The key step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting the starting materials under acidic or basic conditions, often using a catalyst to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This is typically done using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of 4-bromo-5-methyl-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 5th position.
Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom at the 4th position.
Mthis compound: Has a methyl ester group instead of an ethyl ester group.
Properties
IUPAC Name |
ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5(2)10-7/h4,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMURTTOTBOWAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25907-29-3 | |
Record name | Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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